molecular formula C7H10N6 B13307818 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Katalognummer: B13307818
Molekulargewicht: 178.20 g/mol
InChI-Schlüssel: CHMZONQIFUCDJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both imidazole and triazole rings These rings are known for their significant roles in various biological and chemical processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the imidazole and triazole rings through cyclization reactions. One common method involves the reaction of an appropriate amine with a nitrile or an amide under acidic or basic conditions to form the imidazole ring. The triazole ring can be formed through a cyclization reaction involving hydrazine and a suitable precursor .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a wide range of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Hydroxyethyl)-1H-imidazole
  • 1-(2-Hydroxyethyl)-1H-1,2,4-triazole
  • 1-(2-Aminoethyl)-1H-imidazole
  • 1-(2-Aminoethyl)-1H-1,2,4-triazole

Uniqueness

1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both imidazole and triazole rings in its structure. This dual-ring system can confer distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these rings can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Eigenschaften

Molekularformel

C7H10N6

Molekulargewicht

178.20 g/mol

IUPAC-Name

1-(2-imidazol-1-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H10N6/c8-7-10-6-13(11-7)4-3-12-2-1-9-5-12/h1-2,5-6H,3-4H2,(H2,8,11)

InChI-Schlüssel

CHMZONQIFUCDJU-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=N1)CCN2C=NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.